tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a carbamate ester . It is also known by other names such as t-Boc-N-Amido-PEG3-Azide and Azido-PEG4-NHBoc . The molecular formula of this compound is C13H26N4O5 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18)
. The SMILES representation is CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 318.37 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound is 318.19031994 g/mol . The topological polar surface area is 80.4 Ų .Scientific Research Applications
Bioconjugation
t-Boc-N-Amido-PEG3-Azide can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This compound can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .
Click Chemistry
The azide group in t-Boc-N-Amido-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed under mild conditions.
Antibody-Drug Conjugates (ADCs)
t-Boc-N-Amido-PEG3-Azide can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) drug.
Proteolysis-Targeting Chimeras (PROTACs)
This compound can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome.
Chemical Biology and Medicinal Chemistry
t-Boc-N-Amido-PEG3-Azide can be used as a tool compound for chemical biology and medicinal chemistry that require ligation . Ligation is a process of joining two molecules together with covalent bonds.
PEGylation
The compound contains three PEG units to help improve solubility . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDUJVZYGUSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680673 | |
Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate | |
CAS RN |
642091-68-7 | |
Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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